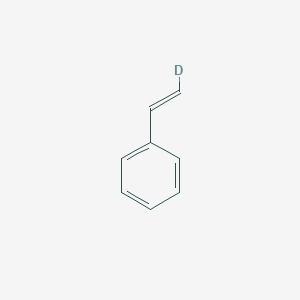
2-Deuterioethenylbenzene
Overview
Description
2-Deuterioethenylbenzene is a deuterated derivative of ethenylbenzene, where one of the hydrogen atoms in the ethenyl group is replaced by deuterium. This compound is of interest due to its unique isotopic properties, which can influence its chemical behavior and physical properties. Deuterium, being a heavier isotope of hydrogen, can affect reaction kinetics and mechanisms, making this compound a valuable compound in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deuterioethenylbenzene typically involves the deuteration of ethenylbenzene. One common method is the hydrogen-deuterium exchange reaction, where ethenylbenzene is treated with deuterium gas in the presence of a catalyst. This process can be carried out under high temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterium gas and suitable catalysts. The reaction conditions are optimized to achieve high yields and purity of the deuterated product. The use of perdeuterated solvents and reagents can further enhance the efficiency of the deuteration process .
Chemical Reactions Analysis
Types of Reactions: 2-Deuterioethenylbenzene can undergo various chemical reactions, including:
Oxidation: The benzylic position in this compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert this compound to deuterated ethylbenzene using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions.
Substitution: Electrophiles such as halogens, catalysts like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Deuterated ethylbenzene.
Substitution: Various substituted ethenylbenzene derivatives.
Scientific Research Applications
2-Deuterioethenylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanism studies due to its isotopic labeling.
Biology: The compound can be used in metabolic studies to understand the pathways and mechanisms of biological processes involving ethenylbenzene derivatives.
Mechanism of Action
The mechanism of action of 2-Deuterioethenylbenzene involves its interaction with various molecular targets and pathways. The presence of deuterium can alter the bond strengths and reaction kinetics, leading to different reaction pathways compared to non-deuterated ethenylbenzene. This isotopic effect is particularly useful in studying reaction mechanisms and understanding the role of hydrogen atoms in chemical and biological processes .
Comparison with Similar Compounds
Ethenylbenzene (Styrene): The non-deuterated counterpart of 2-Deuterioethenylbenzene.
Deuterated Benzene: Another deuterated aromatic compound used in similar studies.
Deuterated Ethylbenzene: A deuterated derivative of ethylbenzene.
Uniqueness: this compound is unique due to its specific isotopic substitution, which provides distinct advantages in isotopic labeling studies. The presence of deuterium can significantly influence the reaction kinetics and mechanisms, making it a valuable tool in both fundamental and applied research .
Properties
IUPAC Name |
2-deuterioethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRXRYQALVLMV-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21370-59-2, 6911-81-5 | |
| Record name | cis-Styrene-(β )-d | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-Styrene-(β )-d | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



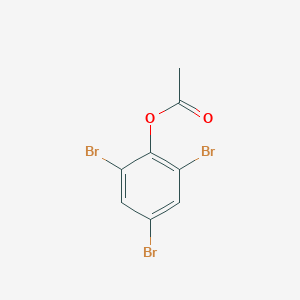
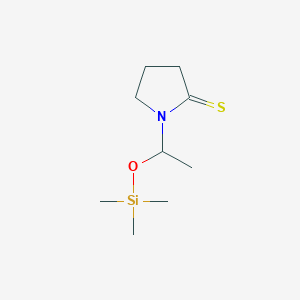
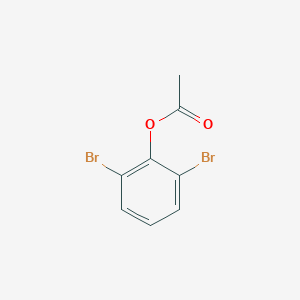


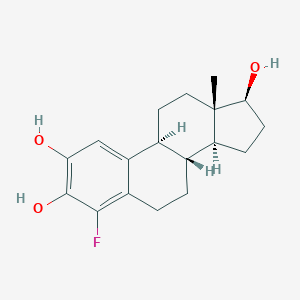

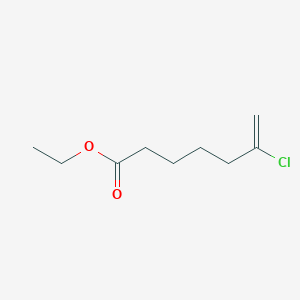
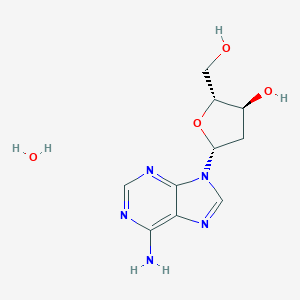
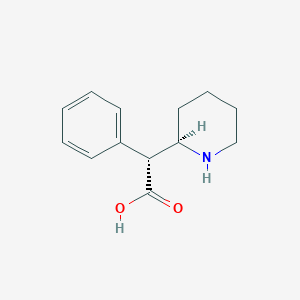
![[(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate](/img/structure/B118279.png)
